3-(3-Bromo-phenoxy)-6-chloro-pyridazine

Herbicide Discovery Agrochemical Pyridazine SAR

3-(3-Bromo-phenoxy)-6-chloro-pyridazine is a halogenated heterocyclic compound featuring a pyridazine core with a 6-chloro substituent and a 3-(3-bromophenoxy) ether linkage. It is classified as a 3,6-disubstituted pyridazine derivative, a scaffold known for its broad utility in medicinal chemistry and agrochemical research.

Molecular Formula C10H6BrClN2O
Molecular Weight 285.52 g/mol
Cat. No. B12073523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-phenoxy)-6-chloro-pyridazine
Molecular FormulaC10H6BrClN2O
Molecular Weight285.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H
InChIKeyWNPSTVRRVNZUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine: A Specialized Pyridazine Intermediate


3-(3-Bromo-phenoxy)-6-chloro-pyridazine is a halogenated heterocyclic compound featuring a pyridazine core with a 6-chloro substituent and a 3-(3-bromophenoxy) ether linkage . It is classified as a 3,6-disubstituted pyridazine derivative, a scaffold known for its broad utility in medicinal chemistry and agrochemical research [1]. The compound's structure allows for potential downstream functionalization at both the halogen and ether positions, serving as a versatile building block. However, comprehensive public bioactivity data, specific chemical property registries, and direct comparator studies for this exact molecule are extremely sparse in the permitted literature [2].

Why Generic Substitution Fails for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine in Research


Generic substitution of this compound is inherently precarious due to the lack of established quantitative baseline data. Simple analogs, such as 3-chloro-6-phenoxypyridazine (without the bromine atom) or 3-(3-bromo-phenoxy)-6-chloro-pyridazine isomers, are likely to exhibit divergent reactivity and biological profiles based on known pyridazine structure-activity relationships [1]. The critical issue is the absence of head-to-head comparative data for potency, selectivity, or physicochemical stability against any comparator in the permissible scientific record. Substitution cannot be validated analytically, making informed procurement a high-risk decision based solely on structural speculation rather than verified evidence .

Quantitative Differentiation Evidence for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine


Herbicidal Activity Inference of 3-Bromo-6-phenoxypyridazine Core

The core scaffold of 3-halo-6-phenoxypyridazines demonstrates herbicidal activity. In a seminal study, the analog 3-bromo-6-(2'-phenylphenoxy)pyridazine showed high pre-emergent herbicidal effects [1]. By inference, the presence of a 3-position phenoxy substituent and a 6-position chloro group suggests that 3-(3-Bromo-phenoxy)-6-chloro-pyridazine may possess agrochemical potential. No direct activity data for the target compound exists against this or any other analog. This is purely a class-level inference.

Herbicide Discovery Agrochemical Pyridazine SAR

Structural Differentiation from the Des-bromo Analog (3-Chloro-6-phenoxypyridazine)

The target compound differs from the commercially available 3-chloro-6-phenoxypyridazine (CAS 1490-44-4) solely by the presence of a bromine atom at the meta-position of the phenoxy ring . This substitution adds a heavy halogen, increasing molecular weight, LogP, and offering a reactive handle for cross-coupling chemistry. No comparative solubility, stability, or bioactivity data exists in the permissible literature to quantify the impact of this structural change .

Medicinal Chemistry Physicochemical Property Electrophilic Catalysis

Inference from a Close Analog in PubChem: 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine

PubChem houses a close structural analog, 3-(3-bromo-4-methoxy-phenoxy)-6-chloro-pyridazine (CID 87574590), which has a methoxy group at the 4-position of the phenoxy ring [1]. This provides a baseline for predicted properties (XLogP: ~3.3, Topological Polar Surface Area: 44.2 Ų). The target compound will have a slightly lower LogP and TPSA due to the absence of the methoxy oxygen, but no experimental comparison exists to confirm altered pharmacokinetics or target engagement.

Chemical Probe Quantitative Comparison

Recommended Application Scenarios for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine Based on Limited Evidence


1. Agrochemical Lead Generation Libraries

Given the class-level herbicidal activity of 3-halo-6-phenoxypyridazines, this compound is a potential candidate for inclusion in agrochemical screening decks. Its aryl bromide handle allows for rapid analog synthesis to explore structure-activity relationships (SAR) around the phenoxy ring [1].

2. Advanced Intermediate for Transition Metal Catalysis

The aryl bromide moiety provides a specific site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it a distinct intermediate over the simpler 3-chloro-6-phenoxypyridazine, which lacks a reactive carbon-halogen bond on the phenoxy ring for further diversification .

3. Precision Research Tool for Halogen-Bonding Studies

The unique juxtaposition of a chlorine atom on the electron-deficient pyridazine ring and a bromine atom on the electron-rich phenoxy ring makes this compound a theoretical model for studying competitive halogen bonding interactions in crystal engineering or target binding, though no specific study has yet been identified [2].

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